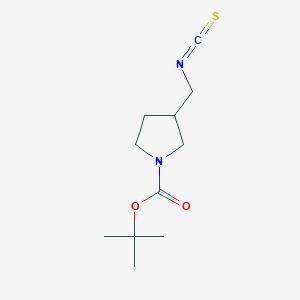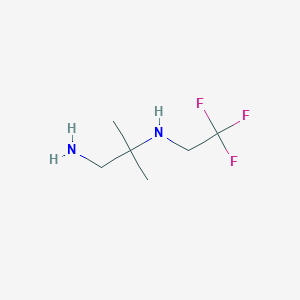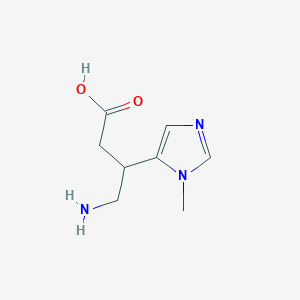
4-Amino-3-(1-methyl-1h-imidazol-5-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
imidazolepropionic acid , is a heterocyclic compound containing both an imidazole ring and a carboxylic acid group. Its chemical structure is as follows:
Structure: H2N−CH2−CH(NH2)−COOH
Vorbereitungsmethoden
Synthetic Routes::
Akabori Synthesis: This method involves the reaction of α-amino acids with imidazole derivatives.
Recent Advances: Researchers have developed regiocontrolled synthetic routes for substituted imidazoles, which can be adapted for the preparation of imidazolepropionic acid.
Industrial Production:: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the lab using the methods mentioned above.
Analyse Chemischer Reaktionen
Imidazolepropionic acid can participate in various chemical reactions:
Oxidation: It can be oxidized to form imidazolepropionic acid derivatives.
Reduction: Reduction of the imidazole ring can yield different products.
Substitution: The carboxylic acid group can undergo substitution reactions.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Imidazolepropionic acid serves as a building block for designing other imidazole-containing compounds.
Metal Coordination: It can coordinate with metal ions in coordination chemistry.
Histidine Metabolism: Imidazolepropionic acid is related to histidine metabolism.
Neurotransmitter Modulation: Some studies suggest its involvement in neurotransmitter modulation.
Pharmaceuticals: It may find applications in drug development due to its structural features.
Wirkmechanismus
The exact mechanism of action for imidazolepropionic acid remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Imidazolepropionic acid is unique due to its combination of an imidazole ring and a carboxylic acid group. Similar compounds include other imidazole derivatives like histidine, imidazoleacetic acid, and imidazoleacrylic acid.
Eigenschaften
Molekularformel |
C8H13N3O2 |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
4-amino-3-(3-methylimidazol-4-yl)butanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-11-5-10-4-7(11)6(3-9)2-8(12)13/h4-6H,2-3,9H2,1H3,(H,12,13) |
InChI-Schlüssel |
OBPLMJFFYBLEKC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1C(CC(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid](/img/structure/B13540019.png)
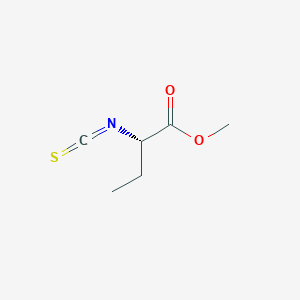
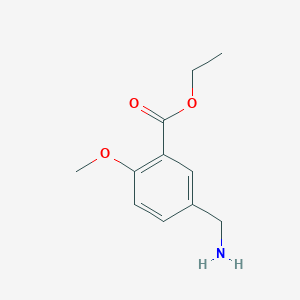
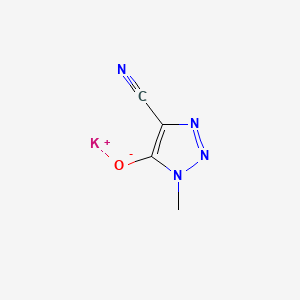
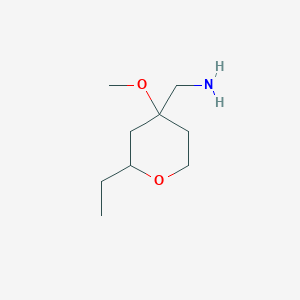
![4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540055.png)
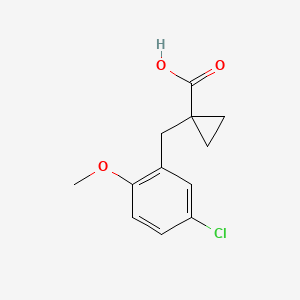
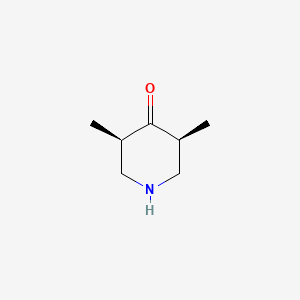
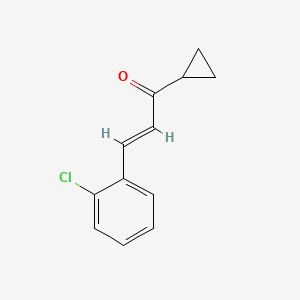
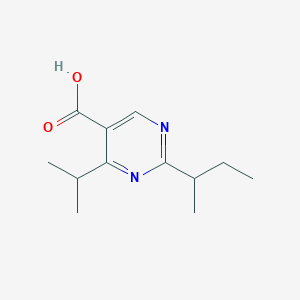
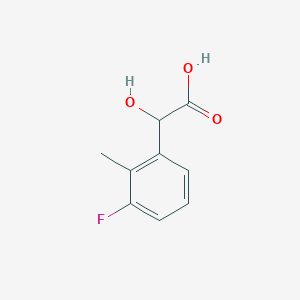
![7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13540096.png)
